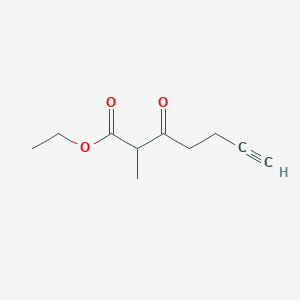![molecular formula C16H34OSn B14285252 Stannane, tributyl[1-(methoxymethyl)ethenyl]- CAS No. 121072-17-1](/img/structure/B14285252.png)
Stannane, tributyl[1-(methoxymethyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl[1-(methoxymethyl)ethenyl]-, also known as tributyl(1-methoxyethenyl)stannane, is an organotin compound with the molecular formula C15H32OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-(methoxymethyl)ethenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[1-(methoxymethyl)ethenyl]- typically involves the reaction of methoxyethene with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tributyl[1-(methoxymethyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives .
Aplicaciones Científicas De Investigación
Stannane, tributyl[1-(methoxymethyl)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of stannane, tributyl[1-(methoxymethyl)ethenyl]- involves its interaction with molecular targets through the tin atom. The compound can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and radical reactions, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Tributyl(1-ethoxyvinyl)stannane: Similar in structure but with an ethoxyvinyl group instead of a methoxymethyl group
Uniqueness
Stannane, tributyl[1-(methoxymethyl)ethenyl]- is unique due to its specific functional group, which imparts distinct reactivity and properties. Its methoxymethyl group allows for unique substitution reactions and interactions with other molecules, making it valuable in specialized applications .
Propiedades
Número CAS |
121072-17-1 |
|---|---|
Fórmula molecular |
C16H34OSn |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
tributyl(3-methoxyprop-1-en-2-yl)stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |
Clave InChI |
DNWXNWADJGEYFY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
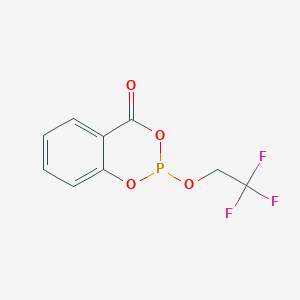
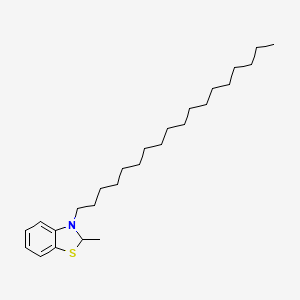
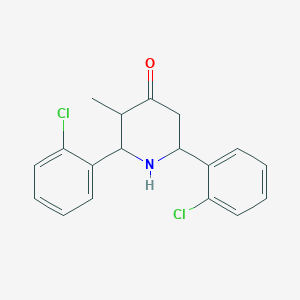
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
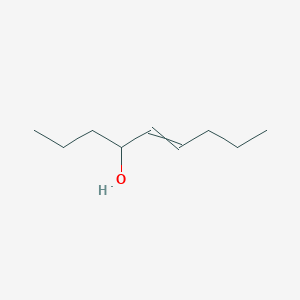
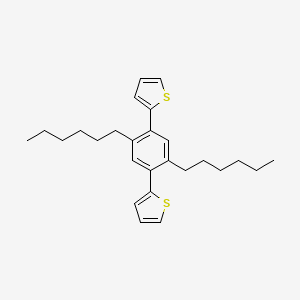
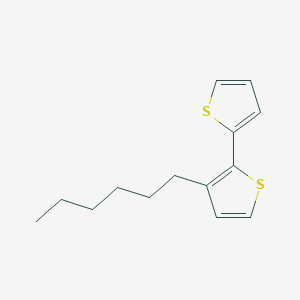
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
